molecular formula C30H48O3 B1252357 30-Hydroxy-11-oxo-beta-amyrin

30-Hydroxy-11-oxo-beta-amyrin

Cat. No. B1252357
M. Wt: 456.7 g/mol
InChI Key: JCGXIYQLRYPHDG-DQOTWGJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

30-hydroxy-11-oxo-beta-amyrin is a pentacyclic triterpenoid that is beta-amyrin carrying an additional hydroxy substituent at position 30 as well as an oxo group at position 11. It is a pentacyclic triterpenoid and a cyclic terpene ketone. It derives from a beta-amyrin.

Scientific Research Applications

Biosynthesis and Engineering of Triterpenoids

30-Hydroxy-11-oxo-beta-amyrin, a triterpenoid compound, plays a significant role in the biosynthesis of other triterpenoids. For instance, in licorice, the biosynthesis of glycyrrhizin involves the transformation of 2,3-oxidosqualene into β-amyrin, followed by a series of oxidative reactions at the C-11 and C-30 positions, involving enzymes like CYP72A154 and CYP88D6 (Seki et al., 2011). Furthermore, research has focused on enhancing the synthesis of 30-Hydroxy-11-oxo-beta-amyrin and its derivatives like glycyrrhetinic acid in Saccharomyces cerevisiae, achieving significantly higher yields through genetic engineering (Zhu et al., 2018).

properties

Product Name

30-Hydroxy-11-oxo-beta-amyrin

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one

InChI

InChI=1S/C30H48O3/c1-25(2)22-8-11-30(7)24(28(22,5)10-9-23(25)33)21(32)16-19-20-17-26(3,18-31)12-13-27(20,4)14-15-29(19,30)6/h16,20,22-24,31,33H,8-15,17-18H2,1-7H3/t20-,22-,23-,24+,26-,27+,28-,29+,30+/m0/s1

InChI Key

JCGXIYQLRYPHDG-DQOTWGJISA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
30-Hydroxy-11-oxo-beta-amyrin
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30-Hydroxy-11-oxo-beta-amyrin
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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